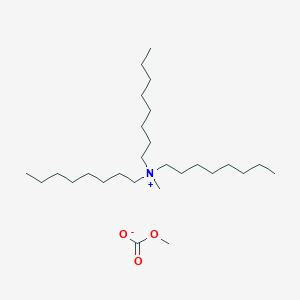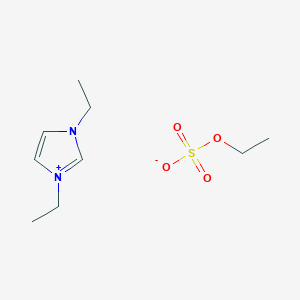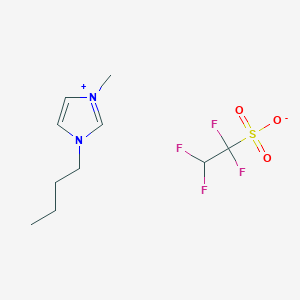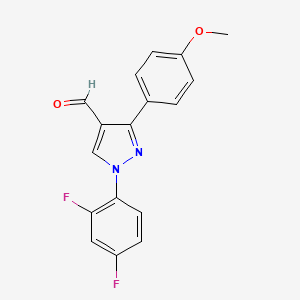
6-Propoxy-2-naphthaldehyde
Übersicht
Beschreibung
6-Propoxy-2-naphthaldehyde, also known as 6-Propyloxy-2-naphthaldehyde, is an organic chemical compound with the molecular formula C14H14O2. It belongs to the class of naphthalene derivatives and contains an aldehyde group (-CHO) and a propoxy group (-OCH2CH2CH3). The compound has a molecular weight of 214.26 g/mol .
Molecular Structure Analysis
The InChI code for 6-Propoxy-2-naphthaldehyde is1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11 (10-15)3-4-13 (12)9-14/h3-6,8-10H,2,7H2,1H3 . This indicates the presence of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
6-Propoxy-2-naphthaldehyde is a solid compound . Further physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Antiprotozoal and Cytotoxic Activities
Naphthalene derivatives, including 2-naphthaldehydes, have been explored for their antiprotozoal activity. A study by Ganapaty et al. (2006) on Diospyros assimilis roots identified naphthaldehyde compounds exhibiting moderate inhibition of parasites like T. brucei, T. cruzi, L. donovani, and cytotoxicity towards rat skeletal myoblasts (Ganapaty et al., 2006).
Synthesis and Application in Drug Development
Naphthaldehydes have been used as intermediates in the synthesis of various pharmaceutical compounds. For instance, Tong Guo-tong (2007) discussed synthesizing 6-Methoxy-2-naphthaldehyde as an intermediate of Nabumetone, a non-steroidal anti-inflammatory drug (Tong Guo-tong, 2007). Similarly, Mahmood et al. (2002) detailed the synthesis of a Naproxen precursor from 6-methoxy-2-naphthaldehyde (S. Mahmood, C. Brennan, M. Hossain, 2002).
Application in Sensing and Molecular Recognition
Das and Goswami (2017) highlighted the use of 2-Hydroxy-1-naphthaldehyde in developing various fluorescent chemosensors for detecting different cations and anions, demonstrating its versatility in supramolecular chemistry (A. Das, S. Goswami, 2017).
Photodegradation Studies
The photodegradation of chemicals like dichlorprop and 2-naphthoxyacetic acid has been studied, with 2-naphthaldehyde derivatives playing a critical role in these processes, as described by Climent and Miranda (1997) (M. Climent, M. Miranda, 1997).
Nonlinear Optical Properties
B. Sarojini et al. (2005) investigated the nonlinear optical property of 6-methoxy-2-naphthaldehyde, finding its potential for use in frequency conversion efficiency measurements (B. Sarojini, B. Narayana, J. Indira, K. G. Lobo, 2005).
Photorearrangement in Optical Storage Devices
Dvornikov et al. (1998) examined the photorearrangement of 1-nitro-2-naphthaldehyde, critical for developing new memory materials in two-photon three-dimensional optical storage devices (A. Dvornikov, C. M. Taylor, Yongchao. Liang, P. Rentzepis, 1998).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for 6-Propoxy-2-naphthaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Wirkmechanismus
Biochemical Pathways
A related compound, 6-hydroxy-2-naphthaldehyde, has been used in the synthesis of a mitochondrial-targeted ph fluorescent probe . This suggests that naphthaldehyde derivatives may have some interaction with mitochondrial processes.
Result of Action
The molecular and cellular effects of 6-Propoxy-2-naphthaldehyde’s action are currently unknown
Eigenschaften
IUPAC Name |
6-propoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZGEAUYRXRJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxy-2-naphthaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)






![7-{[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-1-benzopyran-2-one CBBE](/img/structure/B6360046.png)
